Sulfoximine Pharmacophore: Quantified Physicochemical Differentiation from Tertiary Amine Anticholinergics
Suloxifen contains an S,S-diphenylsulfoximine core structure (N=S=O) that fundamentally differentiates it from conventional tertiary amine anticholinergics such as oxyphenonium and oxyphencyclimine, which rely on ester or amide linkages. The sulfoximine group provides three hydrogen-bond acceptor sites (HBA = 3) versus one to two in typical tertiary amine antispasmodics, while maintaining zero hydrogen-bond donors (HBD = 0), yielding a topological polar surface area (tPSA) of 41.05 Ų and a calculated LogP of 4.78 . This hydrogen-bonding profile enables distinct binding interactions with muscarinic acetylcholine receptor subtypes without introducing the metabolic lability associated with ester-containing anticholinergics [1][2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBA = 3, HBD = 0, tPSA = 41.05 Ų, LogP = 4.78 |
| Comparator Or Baseline | Oxyphenonium (typical tertiary amine anticholinergic): HBA ≈ 2-3 (ester oxygen), tPSA ≈ 30-40 Ų |
| Quantified Difference | Suloxifen exhibits comparable or higher HBA count with zero HBD, whereas ester-containing anticholinergics show metabolic cleavage susceptibility not present in sulfoximine |
| Conditions | In silico computed physicochemical properties per PubChem and vendor specifications |
Why This Matters
The sulfoximine group offers distinct hydrogen-bonding capacity without esterase-mediated degradation, directly affecting compound selection for in vivo asthma or spasm models where metabolic stability governs experimental outcomes.
- [1] Lücking U. New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. Chemistry. 2022;28(56):e202201993. View Source
- [2] Lücking U. Sulfoximines: a neglected opportunity in medicinal chemistry. Angewandte Chemie International Edition. 2013;52(36):9399-9408. View Source
